molecular formula C11H16O4 B2477767 4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1315362-24-3

4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2477767
CAS No.: 1315362-24-3
M. Wt: 212.245
InChI Key: TXVFPUCLFIWVCC-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique bicyclic structure, which provides a rigid framework that can be functionalized for different purposes. The compound has the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions . The reaction typically involves the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the bicyclic structure through hydrogen bond catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the organocatalytic formal [4 + 2] cycloaddition reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques and conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific functional groups and the versatility of its bicyclic scaffold. This uniqueness allows it to be used in a wide range of applications, from catalysis to drug discovery, making it a valuable compound in both research and industry.

Properties

IUPAC Name

4-ethoxycarbonylbicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-15-9(14)11-5-3-10(7-11,4-6-11)8(12)13/h2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVFPUCLFIWVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(C1)(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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